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molecular formula C7H11N3 B8770762 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine

Cat. No. B8770762
M. Wt: 137.18 g/mol
InChI Key: LMKWUPAUGHIUOF-UHFFFAOYSA-N
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Patent
US09334278B2

Procedure details

To a stirred solution of tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (56 mg, 236 mol) in CH2Cl2 (4.00 mL) was added TFA (740 mg, 500 μL, 6.49 mmol) at room temperature. After 18 h, the reaction mixture was concentrated in vacuo and the residue obtained was purified by chromatography (40 g column, 50 m silica-gel from Analogix, 0 to 5% 9:1 methanol:ammonium hydroxide in CH2Cl2, 20 min) to give 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine (25 mg, 77%). 1H NMR (CHLOROFORM-d) δ: 6.81 (s, 1H), 3.75 (s, 3H), 3.11-3.18 (m, 2H), 3.04 (s, 1H), 2.73 (t, J=6.4 Hz, 2H), 1.86-2.00 (m, 2H).
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:17]=[C:5]2[N:6](C(OC(C)(C)C)=O)[CH2:7][CH2:8][CH2:9][C:4]2=[N:3]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]1[CH:17]=[C:5]2[NH:6][CH2:7][CH2:8][CH2:9][C:4]2=[N:3]1

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
CN1N=C2C(N(CCC2)C(=O)OC(C)(C)C)=C1
Name
Quantity
500 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (40 g column, 50 m silica-gel from Analogix, 0 to 5% 9:1 methanol:ammonium hydroxide in CH2Cl2, 20 min)
Duration
20 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=C2C(NCCC2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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